Heptadecan-9-yl 8-((4-(dimethylamino)-4-oxobutyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecan-9-yl 8-((4-(dimethylamino)-4-oxobutyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its long hydrocarbon chains and functional groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((4-(dimethylamino)-4-oxobutyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves multiple steps, starting from the preparation of intermediate compounds. The process typically includes:
Preparation of Intermediate Amines: The synthesis begins with the preparation of intermediate amines, which are then reacted with various carboxylic acids to form amides.
Formation of Ester Bonds: The intermediate amines are further reacted with heptadecanoic acid and nonanoic acid to form ester bonds, resulting in the desired compound.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. This ensures consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((4-(dimethylamino)-4-oxobutyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the compound into alcohols and amines, depending on the reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Halides, amines, alcohols
Major Products
The major products formed from these reactions include various carboxylic acids, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Heptadecan-9-yl 8-((4-(dimethylamino)-4-oxobutyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a lipid-based drug delivery system, enhancing the bioavailability of therapeutic agents.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-((4-(dimethylamino)-4-oxobutyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s long hydrocarbon chains and functional groups allow it to integrate into lipid membranes, affecting membrane fluidity and signaling pathways. This can lead to changes in cellular processes and responses.
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
- Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxO-6-(undecyloxy)hexyl)amino)octanoate
Uniqueness
Heptadecan-9-yl 8-((4-(dimethylamino)-4-oxobutyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is unique due to its specific combination of functional groups and long hydrocarbon chains, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C48H94N2O5 |
---|---|
Molecular Weight |
779.3 g/mol |
IUPAC Name |
nonyl 8-[[4-(dimethylamino)-4-oxobutyl]-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate |
InChI |
InChI=1S/C48H94N2O5/c1-6-9-12-15-18-27-34-44-54-47(52)39-30-23-19-25-32-41-50(43-35-38-46(51)49(4)5)42-33-26-20-24-31-40-48(53)55-45(36-28-21-16-13-10-7-2)37-29-22-17-14-11-8-3/h45H,6-44H2,1-5H3 |
InChI Key |
FRISVTSTBKIDPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.